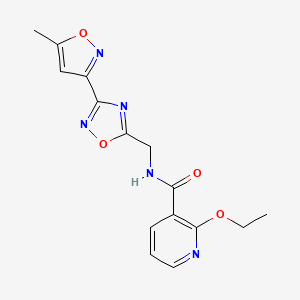

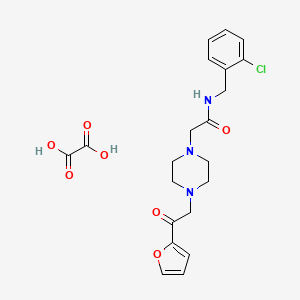

2-ethoxy-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethoxy-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as EOMNO and belongs to the class of nicotinamide derivatives. It has a molecular weight of 371.4 g/mol and a chemical formula of C18H18N6O4.

Scientific Research Applications

DNA Damage Recovery and Cellular Effects

Nicotinamide analogues, including those structurally similar to 2-ethoxy-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide, have been studied for their effects on cellular recovery following DNA damage. These compounds can impact cell division potential and the intracellular levels of poly(adenosine diphosphate ribose), influencing RNA, DNA, and protein synthesis rates in cells treated with DNA-damaging agents (Jacobson et al., 1984).

Synthetic Pathways and Chemical Transformations

Studies have developed synthetic pathways involving nicotinamide derivatives for creating fully substituted nicotinates, a category that 2-ethoxy-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide could fall under. These processes typically involve relay catalysis and domino isomerization, enabling efficient synthesis of complex nicotinates from simpler precursors (Galenko et al., 2017).

Metabolic Functions and Enzyme Interactions

Nicotinamide derivatives are key in studying metabolic functions and enzyme interactions, including their roles as precursors or inhibitors of specific metabolic pathways. Research into these compounds' biochemical properties and individual variations in metabolism can provide insights into their potential applications in modifying or regulating metabolic processes (Rini et al., 1990).

Corrosion Inhibition and Material Science

In material science, nicotinamide derivatives have been investigated for their corrosion inhibition effects on metals in acidic environments. These compounds can form protective layers on metal surfaces, significantly reducing corrosion rates, a property that can be applied in various industrial applications to enhance material longevity (Chakravarthy et al., 2014).

Molecular Pharmacology and Neuroprotection

Nicotinamide derivatives, by influencing calcium ion exchange and acting as inhibitors of specific cellular processes, have shown potential in neuroprotection. Research indicates these compounds can protect neuronal cells against damage induced by hypoxia/reoxygenation, suggesting applications in treating neurodegenerative diseases or acute neuronal injury (Iwamoto & Kita, 2006).

properties

IUPAC Name |

2-ethoxy-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O4/c1-3-22-15-10(5-4-6-16-15)14(21)17-8-12-18-13(20-24-12)11-7-9(2)23-19-11/h4-7H,3,8H2,1-2H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFTJEQSSSKEOTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=N1)C(=O)NCC2=NC(=NO2)C3=NOC(=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-ethoxy-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(7-Oxabicyclo[2.2.1]heptan-2-yl)propan-1-ol](/img/structure/B2556241.png)

![[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B2556251.png)

![1-[2-(1-Methylbenzimidazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2556257.png)

![N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2556259.png)

![1-((8-Hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2556260.png)

![5-Bromo-4-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B2556261.png)

![2-[Cyclohex-3-en-1-ylmethyl-[(2-methyltriazol-4-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2556263.png)